molecular formula C14H22N4O2S B2819479 7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 303970-71-0

7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2819479
CAS RN: 303970-71-0
M. Wt: 310.42
InChI Key: DQKABAPUVHHXCH-UHFFFAOYSA-N
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Description

7-ethyl-8-(hexylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as EHNA, is a purine derivative that has been widely used in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.

Scientific Research Applications

Antiviral Applications

One study identified a chemical inhibitor against the severe acute respiratory syndrome (SARS) coronavirus helicase, showcasing a compound's ability to suppress both ATP hydrolysis and double-stranded DNA unwinding activities, which are crucial for viral replication. This discovery underscores the potential of purine derivatives in developing antiviral therapies (Jin-Beom Cho et al., 2015).

Chemical Synthesis and Modification

Research into the synthesis of purines bearing diverse β-substituted ethyl or vinyl groups includes the conjugate addition of nucleophiles to vinyl or ethynyl purines. This methodology facilitates the creation of purines with varied functional groups, expanding the toolkit for chemical synthesis and modification of purine derivatives for scientific research (M. Kuchař et al., 2006).

Anticancer Research

Design, molecular modeling, and synthesis of new purine-diones, including analogues like olomoucine, have been pursued for their anticancer activities. This area of research exemplifies the compound's applicability in developing novel therapeutic agents against cancer, with some compounds showing promising results against human breast cancer cell lines in comparison to existing drugs like doxorubicin (A. Hayallah, 2017).

properties

IUPAC Name

7-ethyl-8-hexylsulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-4-6-7-8-9-21-14-15-11-10(18(14)5-2)12(19)16-13(20)17(11)3/h4-9H2,1-3H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKABAPUVHHXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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